3-Chloro-4-iodophenacyl bromide
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Overview
Description
3-Chloro-4-iodophenacyl bromide is an organic compound with the molecular formula C8H5BrClIO. It is a halogenated derivative of phenacyl bromide, characterized by the presence of chlorine and iodine atoms on the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 3-Chloro-4-iodophenacyl bromide typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-chloro-4-iodoacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Chloro-4-iodophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-4-iodophenacyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology and Medicine: The compound is studied for its potential use in the development of pharmaceuticals and biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodophenacyl bromide involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of halogen atoms on the phenyl ring makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
3-Chloro-4-iodophenacyl bromide can be compared with other halogenated phenacyl bromides, such as:
- 3-Chloro-4-bromophenacyl bromide
- 3-Iodo-4-chlorophenacyl bromide
These compounds share similar reactivity patterns but differ in the specific halogen atoms present on the phenyl ring. The unique combination of chlorine and iodine in this compound provides distinct reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
2-bromo-1-(3-chloro-4-iodophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClIO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWGSPRJSYFWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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